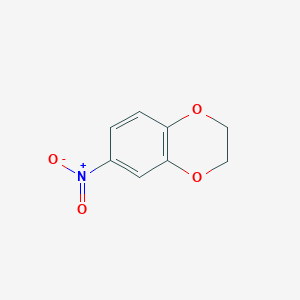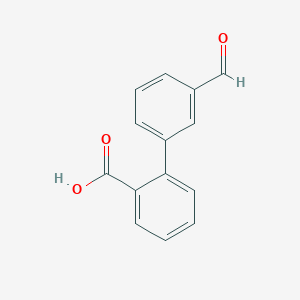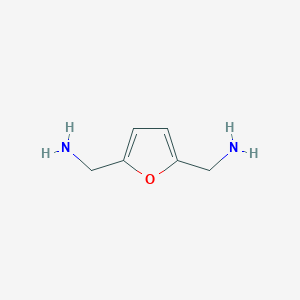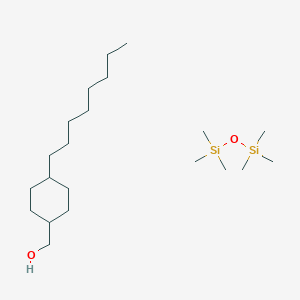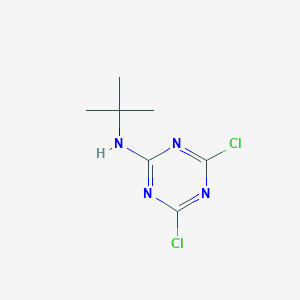
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine
Übersicht
Beschreibung
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine (N-t-BDTTA) is a novel and versatile triazinamine derivative with a wide range of applications in the scientific research field. It has been widely used to study biochemical and physiological effects in a variety of systems.
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis
Triazine derivatives, such as "N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine," play a significant role in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines provides access to piperidines, pyrrolidines, and azetidines, which are key motifs in natural products and therapeutic agents (R. Philip et al., 2020). This methodology underscores the utility of triazine and related compounds in facilitating complex organic transformations.
Environmental and Materials Science
In environmental and materials science, triazine-based compounds are investigated for their antioxidative properties and potential in environmental remediation. For example, synthetic phenolic antioxidants, which might share functional groups with the target compound, have been studied for their environmental occurrence, human exposure, and toxicity. These studies aim to develop safer and more effective antioxidants for industrial applications, highlighting the environmental relevance of triazine derivatives (Runzeng Liu & S. Mabury, 2020).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including triazine derivatives, using advanced oxidation processes (AOPs) has been reviewed, emphasizing the necessity for technologies capable of mineralizing recalcitrant compounds in water treatment applications. This research area showcases the dual role of triazine compounds as both pollutants and substrates for developing novel remediation technologies (Akash P. Bhat & P. Gogate, 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” could involve further exploration of its use in the synthesis of chiral thiourea organocatalysts . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.
Eigenschaften
IUPAC Name |
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N4/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPFUMMXOGOLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950009 | |
| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27282-85-5 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027282855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

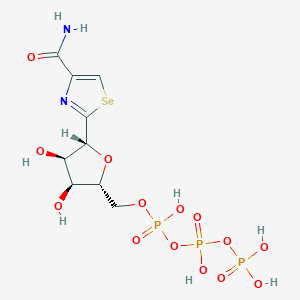
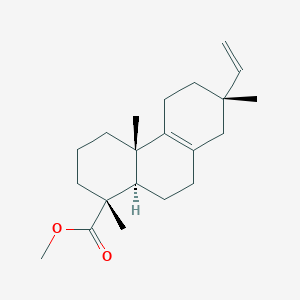
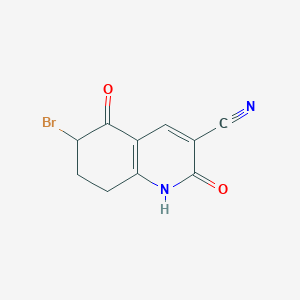

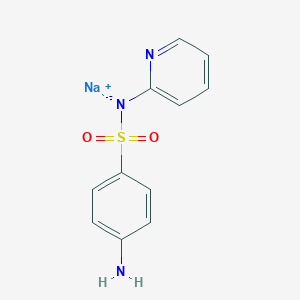
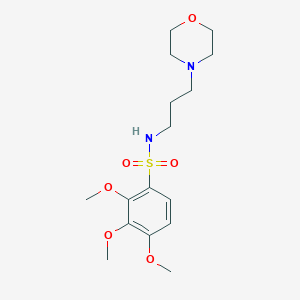

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)
